![molecular formula C14H14O B12568307 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- CAS No. 279685-67-5](/img/structure/B12568307.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[221]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- is a complex organic compound known for its unique bicyclic structure This compound is part of the norbornene family, characterized by a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is often catalyzed by transition metals to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3)
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-phenyl-, (1R,2R,3R,4S)-
Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-phenyl-, (1R,2R,3R,4S)-
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Bicyclo[2.2.1]hept-5-ene-2-methanol:
Uniqueness
The presence of both a phenyl group and an aldehyde group in Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- makes it unique among its analogs. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
279685-67-5 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(1R,2R,3R,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2/t11-,12+,13+,14+/m0/s1 |
InChI Key |
MZTKSBCQWRXZLQ-REWJHTLYSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C=CC1C(C2C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
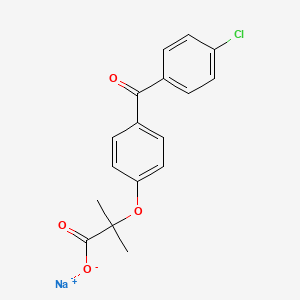
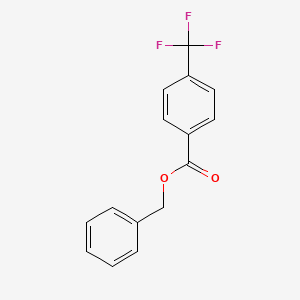

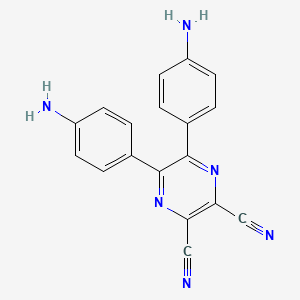
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
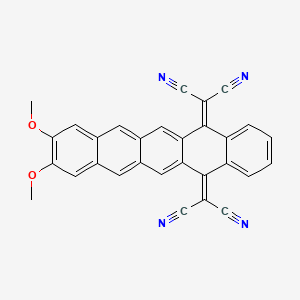
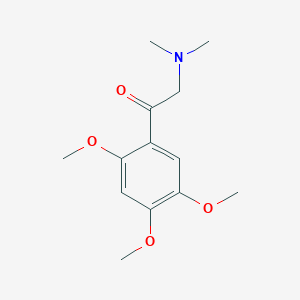

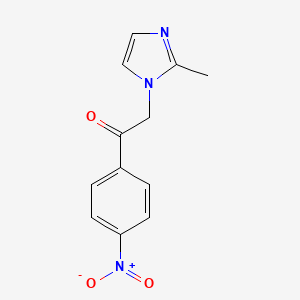
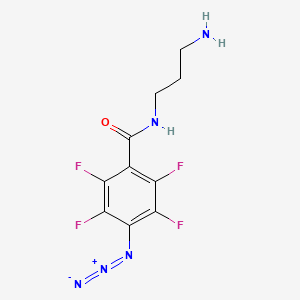
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
